(4-Aminophenyl)(4-nitrophenyl)methanone
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Overview
Description
(4-Aminophenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring, with a methanone group linking the two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with aniline under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: (4-Aminophenyl)(4-aminophenyl)methanone.
Oxidation: (4-Nitrosophenyl)(4-nitrophenyl)methanone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminophenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(4-nitrophenyl)hydrazone
- (4-Aminophenyl)(4-nitrophenyl)ethanone
- (4-Aminophenyl)(4-nitrophenyl)propanone
Uniqueness
(4-Aminophenyl)(4-nitrophenyl)methanone is unique due to the presence of both an amino and a nitro group on the phenyl rings, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes .
Properties
CAS No. |
22020-57-1 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(4-aminophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H10N2O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H,14H2 |
InChI Key |
BZJTXTLXWAFCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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